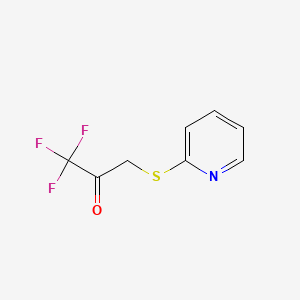
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- is a chemical compound with the molecular formula C8H6F3NOS It is a derivative of 2-propanone (acetone) where the hydrogen atoms are replaced by trifluoromethyl and pyridinylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- typically involves the reaction of 2-propanone with trifluoromethylating agents and pyridinylthio compounds. One common method includes the use of trifluoromethyl iodide (CF3I) and a base such as potassium carbonate (K2CO3) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents or nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acetic acid (CH3COOH), and water (H2O) under reflux conditions.
Reduction: LiAlH4, NaBH4, ethanol (C2H5OH), and tetrahydrofuran (THF) at room temperature.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyridinylthio group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-propanone: A simpler analog with similar trifluoromethyl properties but lacking the pyridinylthio group.
1,1,1-Trifluoro-3-phenyl-2-propanone: Contains a phenyl group instead of the pyridinylthio group, leading to different chemical and biological properties.
3,3,3-Trifluoroacetone: Another trifluoromethyl ketone with distinct reactivity and applications.
Uniqueness
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- is unique due to the presence of both trifluoromethyl and pyridinylthio groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
127183-36-2 |
|---|---|
Formule moléculaire |
C8H6F3NOS |
Poids moléculaire |
221.20 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-pyridin-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)6(13)5-14-7-3-1-2-4-12-7/h1-4H,5H2 |
Clé InChI |
CJPAFBAIYGKRDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SCC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


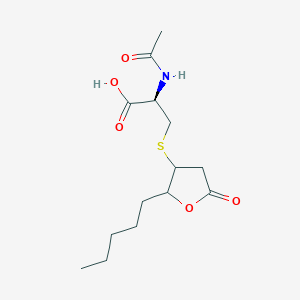

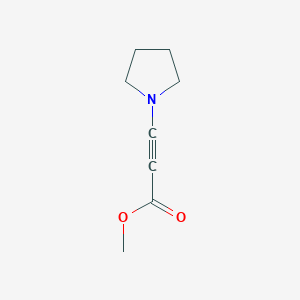
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
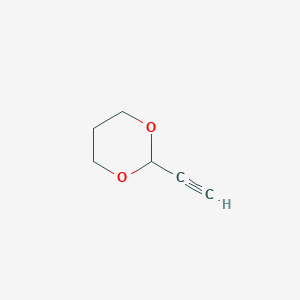
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)

![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)

![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/no-structure.png)
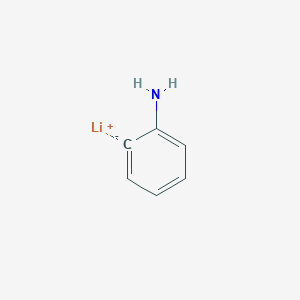
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)

![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
